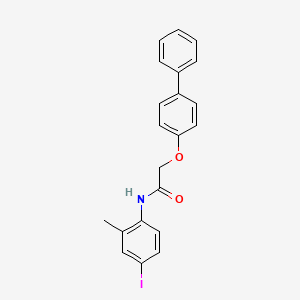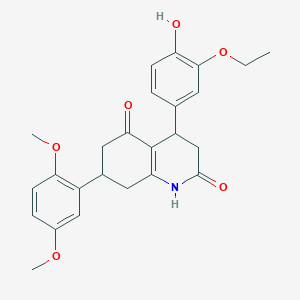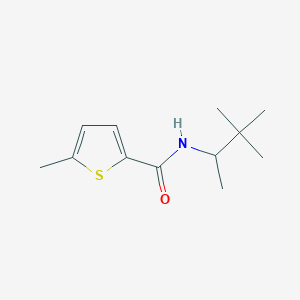![molecular formula C16H21Cl2NO2 B4685834 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)
2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride
描述
2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride is a chemical compound commonly known as CM156. It is a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor that has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as heart failure and hypertension.
作用机制
CM156 selectively inhibits 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride, which is a key regulator of GPCR signaling. This compound phosphorylates and desensitizes GPCRs, leading to the downregulation of their signaling. Inhibition of this compound by CM156 leads to the sustained activation of GPCRs, resulting in improved cardiac function and reduced hypertrophy in animal models of heart failure. CM156 has also been shown to reduce blood pressure in hypertensive animal models by inhibiting this compound-mediated desensitization of the angiotensin II type 1 receptor.
Biochemical and Physiological Effects
CM156 has been shown to improve cardiac function and reduce hypertrophy in various animal models of heart failure. It also reduces blood pressure in hypertensive animal models. These effects are mediated by the selective inhibition of this compound, leading to the sustained activation of GPCRs and improved signaling. CM156 has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
CM156 is a selective 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride inhibitor that has been extensively studied in animal models of cardiovascular diseases. Its selectivity and potency make it a valuable tool for studying the role of this compound in GPCR signaling and cardiovascular diseases. However, its hydrophilic nature and low oral bioavailability limit its use in clinical settings. In addition, further studies are needed to investigate its potential side effects and toxicity.
未来方向
The potential therapeutic applications of CM156 in cardiovascular diseases have generated significant interest in the scientific community. Future studies should focus on investigating its safety and efficacy in human clinical trials. In addition, the development of more potent and selective 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride inhibitors may provide new opportunities for the treatment of cardiovascular diseases. Finally, the role of this compound in other diseases, such as diabetes and cancer, should be further investigated to explore the potential therapeutic applications of this compound inhibitors beyond cardiovascular diseases.
科学研究应用
CM156 has been extensively studied for its potential therapeutic applications in cardiovascular diseases. 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride is a key regulator of G protein-coupled receptor (GPCR) signaling, which plays a critical role in the pathophysiology of cardiovascular diseases. Inhibition of this compound has been shown to improve cardiac function and reduce hypertrophy in various animal models of heart failure. CM156 has also been shown to reduce blood pressure in hypertensive animal models. These findings suggest that CM156 may have potential therapeutic applications in the treatment of cardiovascular diseases.
属性
IUPAC Name |
2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2.ClH/c1-3-12(10-19)18-9-13-7-8-16(20-13)14-5-4-6-15(17)11(14)2;/h4-8,12,18-19H,3,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLUPNWTLCDDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=C(C(=CC=C2)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-tert-butylbenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4685753.png)
![3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4685759.png)


![3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4685780.png)



![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4685826.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)